molecular formula C9H6Cl2F3NO B14010749 Trifluoroacetamide, N-(3,4-dichlorobenzyl)- CAS No. 172218-36-9

Trifluoroacetamide, N-(3,4-dichlorobenzyl)-

Katalognummer: B14010749
CAS-Nummer: 172218-36-9
Molekulargewicht: 272.05 g/mol
InChI-Schlüssel: XLYGDNCUVFPXOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichlorobenzylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dichlorobenzylamine+trifluoroacetic anhydrideN-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide\text{3,4-dichlorobenzylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide} 3,4-dichlorobenzylamine+trifluoroacetic anhydride→N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]glycine
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of both dichlorophenyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety enhances its stability and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

172218-36-9

Molekularformel

C9H6Cl2F3NO

Molekulargewicht

272.05 g/mol

IUPAC-Name

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H6Cl2F3NO/c10-6-2-1-5(3-7(6)11)4-15-8(16)9(12,13)14/h1-3H,4H2,(H,15,16)

InChI-Schlüssel

XLYGDNCUVFPXOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC(=O)C(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.